molecular formula C16H13BrN2S B5034245 4-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE

4-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE

Cat. No.: B5034245
M. Wt: 345.3 g/mol
InChI Key: KQCZHXHDFFWTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound features a tetrahydropyrimidine ring substituted with bromophenyl and phenyl groups, along with a thione functional group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with acetophenone in the presence of ammonium acetate and sulfur to form the desired tetrahydropyrimidine-2-thione ring. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione is unique due to its specific combination of functional groups and structural features. The presence of both bromophenyl and phenyl groups, along with the thione functionality, imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-(4-bromophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-13-8-6-12(7-9-13)15-10-14(18-16(20)19-15)11-4-2-1-3-5-11/h1-10,15H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCZHXHDFFWTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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